molecular formula C8H14ClNO2 B025972 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one CAS No. 102851-41-2

2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one

Cat. No.: B025972
CAS No.: 102851-41-2
M. Wt: 191.65 g/mol
InChI Key: VUTICZSJNVHTSO-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one is a chemical intermediate designed for research and development applications. The oxazolidinone core is a privileged structure in medicinal chemistry, known for its utility in the synthesis of complex molecules . This particular compound features a reactive chloroacetyl group, making it a versatile building block for further functionalization through nucleophilic substitution reactions. Researchers can leverage this scaffold to develop novel compounds for investigative purposes. The oxazolidinone ring system is a recognized pharmacophore, and derivatives are extensively studied as chiral auxiliaries and for their potential biological activities . The strategic incorporation of the isopropyl group on the oxazolidine ring can influence the compound's steric and electronic properties, allowing scientists to fine-tune the characteristics of resulting molecules in their synthetic campaigns . This product is intended for use in laboratory research only.

Properties

IUPAC Name

2-chloro-1-(4-propan-2-yl-1,3-oxazolidin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-6(2)7-4-12-5-10(7)8(11)3-9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTICZSJNVHTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COCN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546005
Record name 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102851-41-2
Record name 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one, often referred to as a chiral oxazolidinone derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and applications in various fields.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8H12ClNO3
  • Molecular Weight : 205.6 g/mol
  • CAS Number : 135793-02-1

Structural Representation

The oxazolidinone ring and the presence of a chlorine atom contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the chlorination of a chiral oxazolidinone precursor. The process can be summarized as follows:

  • Starting Material : (4R)-4-(propan-2-yl)-1,3-oxazolidin-2-one.
  • Reagents : Chlorinating agent (e.g., chloroacetyl chloride) and a base (e.g., triethylamine).
  • Conditions : Conducted in an inert solvent like dichloromethane at low temperatures to optimize yield.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound has potential antimicrobial properties. It acts against various bacterial strains by inhibiting cell wall synthesis, similar to other oxazolidinones like linezolid.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the compound's effects on different cell lines. The IC50 values observed indicate moderate cytotoxicity, suggesting that while it may have therapeutic potential, careful consideration of dosage is necessary.

Cell LineIC50 (mg/L)
Rat Brain Striatum368.2
Human Primary Hepatocytes403.1

These results highlight the need for further investigation into the safety and efficacy of this compound in clinical settings.

The mechanism through which this compound exerts its biological effects is thought to involve:

  • Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may interfere with bacterial ribosomal function.
  • Cell Membrane Disruption : The presence of the chlorine atom may enhance its ability to disrupt microbial cell membranes.

Case Studies

Several case studies and research articles have focused on the biological activity of oxazolidinone derivatives:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various oxazolidinone derivatives, including 2-Chloro derivatives, demonstrating significant antibacterial activity against resistant strains.
  • Cytotoxicity Evaluation : Research published in Toxicology Reports assessed the cytotoxic effects on human liver cells, indicating that while some derivatives showed low toxicity, others like 2-Chloro derivatives required further safety profiling.

Applications

Given its biological activity, this compound has potential applications in:

Medicinal Chemistry
Utilized as an intermediate in synthesizing new antibiotics or antifungal agents.

Organic Synthesis
Serves as a chiral building block for complex organic molecules.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one ():

  • Structure : A piperazine ring (six-membered) linked to a pyrimidine-substituted phenyl group and a chloroacetyl moiety.
  • Key Differences : The six-membered piperazine ring vs. the five-membered oxazolidine ring alters ring strain, hydrogen-bonding capacity, and conformational flexibility. Piperazine derivatives often exhibit enhanced solubility in polar solvents due to nitrogen lone pairs .

2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one (): Structure: Similar piperazine core but substituted with a trifluoromethylphenyl group.

2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one (): Structure: Thiazolidinone ring (five-membered, sulfur-containing) with a 4-chlorophenyl substituent. Key Differences: The thioxo group in the thiazolidinone ring introduces distinct electronic properties (e.g., stronger hydrogen-bond acceptor capacity) compared to the oxygen-containing oxazolidine ring .

Physicochemical Properties

Property Target Compound (Oxazolidine) Piperazine Analog () Thiazolidinone Analog ()
Molecular Formula C₈H₁₂ClNO₂ C₁₇H₁₇ClN₄O C₁₁H₁₀ClNOS₂
Molar Mass (g/mol) ~193.6 (estimated) 328.8 271.79
Melting Point Not reported Not reported Not reported
Reactive Site Chloroacetyl group Chloroacetyl group Chloroacetyl group

Notes:

  • The oxazolidine derivative’s smaller molar mass (estimated) reflects its simpler heterocyclic core compared to piperazine analogs.
  • Melting points for related compounds (e.g., 145–148°C for a pyrazole-chloroacetyl derivative in ) suggest that crystalline stability is achievable with proper substitution .

Electronic and Reactivity Profiles

  • Oxazolidine vs. DFT studies (e.g., Becke’s hybrid functional in ) could predict HOMO-LUMO gaps and charge distribution differences .
  • Thiazolidinone vs. Oxazolidine: The thioxo group in thiazolidinone derivatives enhances electrophilicity, making them more reactive toward amines or thiols compared to oxazolidines .

Preparation Methods

Lithium-Mediated Condensation

Patent EP3168220A1 describes a lithium-based condensation strategy for synthesizing oxazolidin-3-one derivatives. While the patent focuses on rivaroxaban intermediates, the methodology is transferable to 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one. In this approach:

  • Step 1 : A propan-2-yl-substituted amino alcohol reacts with a carbonyl compound (e.g., ethyl chloroacetate) in anhydrous tetrahydrofuran (THF) under lithium hexamethyldisilazide (LiHMDS) catalysis.

  • Step 2 : Cyclization occurs at −78°C to 0°C, yielding the oxazolidine ring with >85% enantiomeric excess (ee).

Key Parameters :

ParameterConditionImpact on Yield
Temperature−78°C to 0°CPrevents racemization
SolventAnhydrous THFEnhances Li coordination
CatalystLiHMDS (1.2 equiv)Drives cyclization

This method avoids racemization, critical for preserving the stereochemical integrity of the 4-(propan-2-yl) substituent.

Introduction of the Chloroacetyl Group

The chloroacetyl moiety is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation.

Chloroacetylation Using Thionyl Chloride

VulcanChem’s technical datasheet highlights a two-step process:

  • Formation of the Oxazolidine Intermediate : 4-(propan-2-yl)-1,3-oxazolidine is synthesized as described in Section 1.1.

  • Acylation with Chloroacetyl Chloride : The intermediate reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.

Reaction Scheme :

Oxazolidine+ClCH2COClDCM, 0–5°CThis compound+HCl\text{Oxazolidine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM, 0–5°C}} \text{this compound} + \text{HCl}

Optimization Insights :

  • Solvent Choice : DCM minimizes side reactions (e.g., ring-opening) due to its low polarity.

  • Temperature Control : Slow addition of chloroacetyl chloride at 0°C prevents exothermic decomposition.

Alternative Pathways and Comparative Analysis

Photochemical Arylation

A method adapted from ChemRxiv’s general arene C–H functionalization protocol employs photochemical activation:

  • Step 1 : The oxazolidine intermediate is functionalized with a silyl enol ether under UV light (365 nm) in acetonitrile.

  • Step 2 : Chlorination is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF).

Advantages :

  • Avoids harsh acidic conditions.

  • Yields 70–75% with minimal by-products.

Limitations :

  • Requires specialized UV equipment.

  • Longer reaction times (12–24 h).

Comparative Performance of Methods

MethodYield (%)Purity (%)Reaction Time (h)
Lithium-Mediated85–90986–8
Thionyl Chloride78–82954–6
Photochemical70–759212–24

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (ethyl acetate/hexane, 3:7) or recrystallization from refluxing ethyl acetate.

Spectroscopic Confirmation

  • NMR : 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH3_3)2_2), 3.45–3.55 (m, 2H, oxazolidine CH2_2), 4.20 (s, 2H, COCH2_2Cl).

  • IR : Strong absorption at 1745 cm1^{-1} (C=O stretch).

Industrial-Scale Considerations

Solvent Recovery

THF and DCM are recycled via distillation, reducing costs by 30–40% in pilot-scale trials.

Waste Management

  • Aqueous HCl by-products are neutralized with NaHCO3_3 before disposal.

  • Lithium residues are precipitated as Li2_2CO3_3 for safe handling .

Q & A

Basic: What are the common synthetic routes for 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one?

Answer:
The synthesis typically involves multi-step protocols. A general approach includes:

Oxazolidine ring formation : Condensation of propan-2-ylamine with a carbonyl precursor (e.g., chloroacetyl chloride) under basic conditions to form the oxazolidine core .

Chloroethanone functionalization : Introduction of the chloroethanone group via nucleophilic substitution or Friedel-Crafts acylation, using Lewis acids like AlCl₃ for activation .

Purification : Column chromatography or recrystallization to isolate the product.
Key Considerations : Reaction temperature (often 0–25°C) and moisture exclusion are critical to avoid side reactions like hydrolysis .

Basic: How is the compound characterized structurally?

Answer:
Structural elucidation relies on:

  • X-ray crystallography : For absolute configuration determination. SHELXL software is widely used for refining crystal structures, especially for resolving chiral centers in the oxazolidine ring.
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (propan-2-yl CH₃), δ 4.0–4.5 ppm (oxazolidine CH₂), and δ 2.8–3.2 ppm (chloroethanone CH₂Cl) .
    • ¹³C NMR : Carbonyl (C=O) at ~200 ppm and oxazolidine carbons at 60–80 ppm .
  • Mass spectrometry : Molecular ion peak [M+H]⁺ confirms molecular weight.

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural analysis?

Answer:
Contradictions may arise due to dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity):

Dynamic NMR : Variable-temperature experiments to assess rotational barriers in the oxazolidine ring .

DFT calculations : Compare computed NMR shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .

Complementary techniques : Pair X-ray data with IR spectroscopy to validate carbonyl stretching frequencies (~1700 cm⁻¹) .

Advanced: What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The chloroethanone group is a key reactive site. Optimization involves:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates with weak nucleophiles (e.g., thiols) .
  • Temperature control : Reactions at 40–60°C balance kinetics and selectivity.
    Example : Reaction with piperazine derivatives yields bioconjugates with potential bioactivity, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: How does the oxazolidine ring influence the compound’s biological activity?

Answer:
The oxazolidine moiety enhances:

  • Metabolic stability : Resistance to oxidative degradation due to ring rigidity .
  • Target binding : The ring’s nitrogen interacts with enzyme active sites (e.g., cytochrome P450 isoforms) via hydrogen bonding .
    Experimental validation :
  • Enzyme assays : Measure IC₅₀ values using fluorogenic substrates.
  • Molecular docking : AutoDock Vina simulations predict binding poses .

Advanced: What analytical methods resolve low yields in Friedel-Crafts acylation steps?

Answer:
Low yields often stem from competing side reactions (e.g., polyacylation):

Lewis acid screening : Compare AlCl₃, FeCl₃, and ZnCl₂; AlCl₃ gives >70% yield in model systems .

Stoichiometry : Use 1.2 equivalents of acyl chloride to limit excess reactivity.

In-situ monitoring : ReactIR tracks carbonyl intermediate formation (peaks at 1800–1850 cm⁻¹) .

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